2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a sulfanyl group, and multiple methyl-substituted phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide moiety through an amidation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions on the phenyl rings can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **2-{[4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the tetrazole ring and multiple methyl-substituted phenyl rings distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-12-8-15(4)19(16(5)9-12)21-18(26)11-27-20-22-23-24-25(20)17-7-6-13(2)14(3)10-17/h6-10H,11H2,1-5H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFIBWLOEMSBDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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